trans-2-(Heptylamino)cyclobutan-1-ol
Overview
Description
Trans-2-(Heptylamino)cyclobutan-1-ol: is a chemical compound characterized by a cyclobutanol ring substituted with a heptylamine group
Mechanism of Action
Target of Action
Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This chemical reaction could potentially influence the interaction of “trans-2-(Heptylamino)cyclobutan-1-ol” with its targets.
Biochemical Pathways
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . They are involved in the synthesis of various drugs and natural products .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane-containing compounds are known to exhibit diverse biological activities with potential medicinal value .
Action Environment
The cyclobutane motif is biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Heptylamino)cyclobutan-1-ol typically involves the reaction of cyclobutan-1-ol with heptylamine under specific conditions. One common method is the nucleophilic substitution reaction, where cyclobutan-1-ol is treated with heptylamine in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(Heptylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can replace the heptylamine group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydroxide, NaOH) are typically employed.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Amines, alcohols.
Substitution: : Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : The compound may be used in biochemical studies to understand enzyme-substrate interactions.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : Its unique properties may be utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Trans-2-(Heptylamino)cyclobutan-1-ol can be compared to other cyclobutanol derivatives with different substituents. Similar compounds include:
Cyclobutan-1-ol: : The parent compound without any substituents.
trans-2-(Hexylamino)cyclobutan-1-ol: : A similar compound with a hexylamino group instead of heptylamino.
trans-2-(Octylamino)cyclobutan-1-ol: : A compound with an octylamino group.
These compounds differ in their alkyl chain length, which can affect their physical, chemical, and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-(heptylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-9-12-10-7-8-11(10)13/h10-13H,2-9H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNTWJVVUVDXDS-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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